Methyl 5-[4-(difluoromethoxy)phenyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-[4-(difluoromethoxy)phenyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[4-(difluoromethoxy)phenyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate typically involves multi-step reactions. The starting materials often include substituted phenylhydrazines and pyrimidine derivatives. The key steps in the synthesis may involve:
Condensation Reactions: Formation of the pyrazolo[1,5-a]pyrimidine core through condensation of phenylhydrazine with a suitable pyrimidine derivative.
Substitution Reactions: Introduction of the difluoromethoxy and fluorophenyl groups through nucleophilic substitution reactions.
Esterification: Formation of the carboxylate ester group through esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[4-(difluoromethoxy)phenyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 5-[4-(difluoromethoxy)phenyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate has been studied for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as a neuroprotective and anti-neuroinflammatory agent.
Cancer Research: It has been investigated as a potential inhibitor of cyclin-dependent kinases (CDKs), which are crucial targets in cancer therapy.
Optical Applications: The compound’s photophysical properties make it suitable for use as a fluorophore in optical applications.
Mechanism of Action
The mechanism of action of Methyl 5-[4-(difluoromethoxy)phenyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate involves its interaction with specific molecular targets and pathways. For example:
Comparison with Similar Compounds
Methyl 5-[4-(difluoromethoxy)phenyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another CDK2 inhibitor with similar biological activities.
These compounds share structural similarities but differ in their specific substituents and biological activities, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C21H14F3N3O3 |
---|---|
Molecular Weight |
413.3 g/mol |
IUPAC Name |
methyl 5-[4-(difluoromethoxy)phenyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C21H14F3N3O3/c1-29-20(28)18-10-16(12-4-8-15(9-5-12)30-21(23)24)25-19-11-17(26-27(18)19)13-2-6-14(22)7-3-13/h2-11,21H,1H3 |
InChI Key |
MLEXLGDJXVNABA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC2=CC(=NN12)C3=CC=C(C=C3)F)C4=CC=C(C=C4)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.